N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide
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Overview
Description
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine atom is substituted onto a benzene ring.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a dimethylamine reacts with an appropriate electrophile.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-N’-(4-nitrophenyl)ethanediamide
- 2-Methylquinoline derivatives
- Fluorophenyl-substituted compounds
Uniqueness
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-14-12-19(17-6-4-5-7-18(17)25-14)26-22(29)21(28)24-13-20(27(2)3)15-8-10-16(23)11-9-15/h4-12,20H,13H2,1-3H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIGYLPWJHPCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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